

ZYZ-488: A Novel Apaf-1 Inhibitor for Cardioprotection

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Compound of Interest

Compound Name: ZYZ-488

Cat. No.: B10775305

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZYZ-488 is a novel and potent small molecule inhibitor of the apoptotic protease activating factor-1 (Apaf-1). As a key component of the intrinsic apoptosis pathway, the inhibition of Apaf-1 by **ZYZ-488** presents a promising therapeutic strategy for conditions characterized by excessive apoptosis, such as myocardial ischemia. This document provides a comprehensive overview of **ZYZ-488**, including its mechanism of action, supplier and purchasing information, experimental protocols, and relevant quantitative data.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is triggered by cellular stress, such as hypoxia, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, initiating a cascade of events that culminates in the activation of caspases and subsequent cell death. In pathological conditions like myocardial infarction, excessive apoptosis contributes significantly to tissue damage.

ZYZ-488 has emerged as a competitive inhibitor of Apaf-1, effectively blocking the downstream activation of procaspase-9 and procaspase-3.^{[1][2][3][4][5]} This inhibitory action has been shown to confer significant cardioprotective effects, making **ZYZ-488** a molecule of high interest for the development of novel therapeutics for ischemic heart disease.^{[1][4]}

Supplier and Purchasing Information

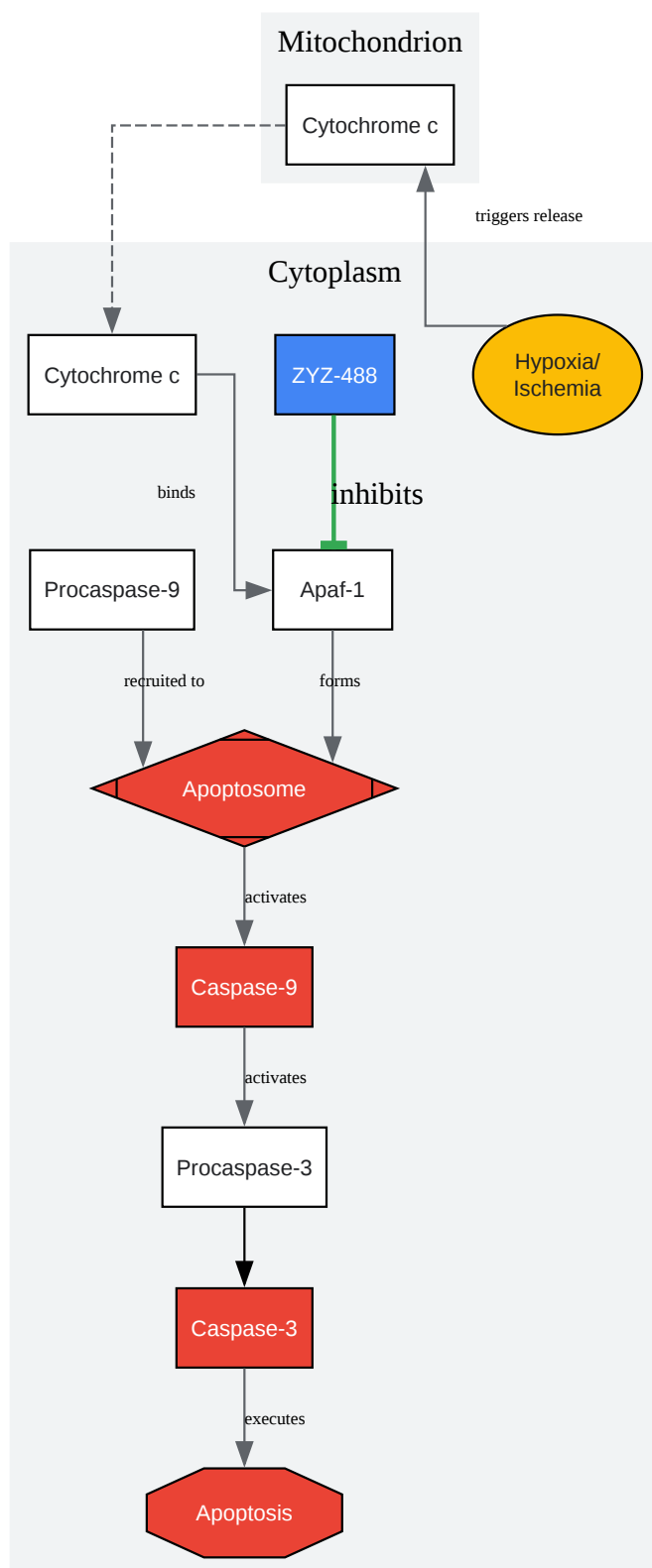
ZYZ-488 is available for research purposes from several chemical suppliers. The following table summarizes the purchasing information from various vendors.

Supplier	Catalog Number	Purity	Available Quantities	Contact Information
MedChemExpress	HY-100472	99.94%	5 mg, 10 mg, 50 mg, 100 mg	--INVALID-LINK--
DC Chemicals	DC21860	>98%	Not specified	--INVALID-LINK--
BOC Sciences	1470302-79-4	Not specified	Not specified	--INVALID-LINK--
MyBioSource	MBS3844835	>98%	5 mg, 10 mg, 50 mg, 100 mg, 5x100 mg	--INVALID-LINK--
Biosynth	VIC30279	Not specified	25 mg, 50 mg	--INVALID-LINK--

Mechanism of Action: Inhibition of the Apaf-1 Pathway

ZYZ-488 functions as a competitive inhibitor of Apaf-1, a key protein in the intrinsic apoptosis pathway. Under conditions of cellular stress, such as hypoxia, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9. This complex, known as the apoptosome, facilitates the cleavage and activation of procaspase-9 to caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, such as procaspase-3, leading to the dismantling of the cell.

ZYZ-488 exerts its anti-apoptotic effect by binding to Apaf-1 at the procaspase-9 recruitment domain.^[1] This binding event physically obstructs the interaction between Apaf-1 and procaspase-9, thereby preventing the formation of a functional apoptosome and halting the downstream caspase cascade.^{[1][6]}



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Figure 1: ZYZ-488 inhibits the Apaf-1 mediated apoptotic pathway.

Experimental Protocols

The following are summaries of key experiments used to characterize the activity of **ZYZ-488**.

Cell Viability Assay in Hypoxia-Induced H9c2 Cardiomyocytes

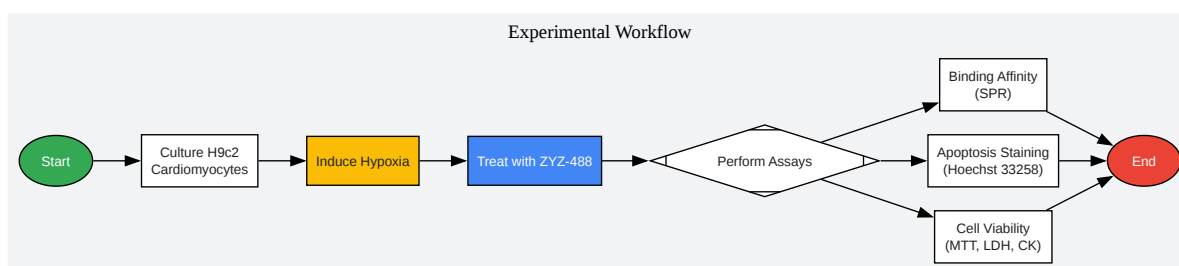
- Objective: To assess the protective effect of **ZYZ-488** on cardiomyocyte viability under hypoxic conditions.
- Methodology:
 - H9c2 cells are cultured under standard conditions.
 - Hypoxia is induced by placing the cells in a hypoxic chamber or by chemical induction.
 - Cells are treated with varying concentrations of **ZYZ-488** during the hypoxic period. A common treatment protocol involves 10 μ M **ZYZ-488** for 12 hours.[\[6\]](#)
 - Cell viability is assessed using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) and creatine kinase (CK) into the culture medium.[\[1\]](#)

Apoptosis Detection by Hoechst 33258 Staining

- Objective: To visualize and quantify apoptosis in cells treated with **ZYZ-488**.
- Methodology:
 - Cells are cultured and treated with an apoptosis-inducing agent and/or **ZYZ-488**.
 - Following treatment, cells are fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.
 - Apoptotic cells are identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation, which are visualized using fluorescence microscopy.[\[1\]](#)

Surface Plasmon Resonance (SPR) for Binding Affinity

- Objective: To confirm the direct binding of **ZYZ-488** to Apaf-1 and to determine the binding kinetics.
- Methodology:
 - Recombinant Apaf-1 protein is immobilized on an SPR sensor chip.
 - A solution containing **ZYZ-488** is flowed over the sensor surface.
 - The binding of **ZYZ-488** to Apaf-1 is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
 - This technique allows for the real-time monitoring of the association and dissociation of the complex, enabling the calculation of binding affinity constants.[5][6]



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Figure 2: General experimental workflow for evaluating **ZYZ-488** efficacy.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on **ZYZ-488**.

Parameter	Finding	Significance	Reference
Pharmacokinetics	The plasma concentration of ZYZ-488 was approximately 20-fold higher than its parent drug, Leonurine, after oral administration.	Demonstrates excellent bioavailability and metabolic stability.	[1]
In vivo Efficacy	Treatment with ZYZ-488 (33.9-67.8 mg/kg, intramuscularly for 3 days) protected against myocardial apoptosis.	Confirms the cardioprotective effects of ZYZ-488 in a living organism.	[2]
In vitro Potency	ZYZ-488 significantly increased the viability of hypoxia-induced H9c2 cardiomyocytes and reduced CK and LDH leakage.	Indicates a direct protective effect on heart cells under ischemic stress.	[1]
Target Engagement	Surface plasmon resonance (SPR) confirmed the direct binding between ZYZ-488 and Apaf-1.	Validates the proposed mechanism of action.	[5][6]

Conclusion

ZYZ-488 is a promising novel inhibitor of Apaf-1 with demonstrated cardioprotective effects in both in vitro and in vivo models of myocardial ischemia. Its mechanism of action, which involves the direct inhibition of the apoptosome formation, represents a targeted approach to mitigating the cellular damage associated with excessive apoptosis. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of **ZYZ-488**.

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